molecular formula C16H18F3N5O3 B2783412 1-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034602-10-1

1-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2783412
CAS RN: 2034602-10-1
M. Wt: 385.347
InChI Key: LRPZXMWDHTWBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18F3N5O3 and its molecular weight is 385.347. The purity is usually 95%.
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Scientific Research Applications

1. Cycloaddition Reactions

The carbon-nitrogen triple bond in aryl thiocyanates and selenocyanates acts as a dipolarophile in 1,3-dipolar cycloadditions. This reaction, involving nitrile oxides and sulfides, yields various heterocyclic compounds such as 5-arylthio-1,2,4-oxadiazoles, thiadiazoles, and triazoles, showcasing the compound's utility in synthesizing heterocyclic structures with potential biological activities (Greig et al., 1987).

2. Cyclocondensation Reactions

Cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles leads to the formation of trifluoromethyl-containing dihydro-4-ones, imidazothiazoles, and pyrrole-3-carbonitriles. This demonstrates the compound's involvement in generating a variety of heterocyclic compounds that could have pharmaceutical applications (Sokolov et al., 2014).

3. Synthesis of Bioactive Heterocycles

The synthesis and crystal structure analysis of bioactive heterocyclic compounds, such as those derived from the interaction of piperidine and cyclopropyl groups, reveal the compound's potential in the development of new therapeutic agents, especially for diseases like HIV (Thimmegowda et al., 2009).

4. Antimicrobial Activity

Novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial activity. This indicates the compound's potential as a scaffold for developing new antimicrobial agents (Krolenko et al., 2016).

5. Molecular Modeling and Anticancer Activity

Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole indicate their potential as EGFR inhibitors for cancer treatment. Such studies highlight the importance of structural analysis in developing effective anticancer agents (Karayel, 2021).

properties

IUPAC Name

2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O3/c1-22-14(16(17,18)19)20-24(15(22)26)10-4-6-23(7-5-10)13(25)11-8-12(27-21-11)9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZXMWDHTWBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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